(3-Chloro-6-methylpyrazin-2-yl)methanamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H8ClN3 |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
(3-chloro-6-methylpyrazin-2-yl)methanamine |
InChI |
InChI=1S/C6H8ClN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,2,8H2,1H3 |
InChI Key |
OYCMGTYAHXBDQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)CN)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Pathways of 3 Chloro 6 Methylpyrazin 2 Yl Methanamine
Reactivity of the Aminomethyl Group
The primary amine of the aminomethyl group is a key site for nucleophilic reactions and serves as a common handle for molecular elaboration.
Nucleophilic Reactivity and Condensation Reactions
The lone pair of electrons on the nitrogen atom of the aminomethyl group confers significant nucleophilic character, enabling it to readily participate in condensation reactions with various electrophiles. For instance, it can react with aldehydes and ketones to form Schiff bases (imines), or with acyl chlorides and anhydrides to yield stable amide derivatives. These reactions are fundamental in medicinal chemistry for linking the pyrazine (B50134) core to other molecular fragments. imist.mamdpi.com
The reactivity of the amine can be modulated by the electronic properties of the pyrazine ring. The two nitrogen atoms in the ring act as electron-withdrawing groups, which slightly reduces the basicity and nucleophilicity of the aminomethyl group compared to a simple alkylamine. nih.govresearchgate.net However, it remains sufficiently reactive for a wide range of synthetic transformations.
| Reactant Type | Electrophile Example | Resulting Functional Group | Significance |
|---|---|---|---|
| Acyl Halide | Benzoyl chloride | Amide | Formation of stable linkages to aromatic systems. |
| Aldehyde | Benzaldehyde | Imine (Schiff Base) | Intermediate for further functionalization or reductive amination. |
| Carboxylic Acid | Acetic acid (with coupling agent) | Amide | Common method for building peptide-like structures. imist.ma |
Derivatization Strategies for the Methylene (B1212753) Bridge
Direct functionalization of the methylene (-CH2-) bridge is less common due to the higher reactivity of the adjacent amine and the aromatic ring. The C-H bonds of the methylene group are not typically acidic enough for easy deprotonation. However, derivatization can be envisioned as part of a broader synthetic strategy. For example, multi-step sequences that involve the initial construction of the pyrazine ring could allow for the introduction of substituents at this position before the final aminomethyl group is formed. Radical reactions could potentially target this position, but selectivity would be a significant challenge given the other reactive sites on the molecule.
Reactivity of the Pyrazine Ring Substituents
The chloro and methyl groups attached to the electron-deficient pyrazine ring offer additional, distinct opportunities for chemical modification.
Nucleophilic Aromatic Substitution at the Chloro Position
The pyrazine ring is inherently electron-poor, a characteristic that is amplified by the two ring nitrogens. taylorfrancis.com This electronic feature makes the chlorine atom highly susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgthieme-connect.de Halopyrazines are known to be more reactive towards nucleophilic displacement than corresponding halopyridines. thieme-connect.de A wide array of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion, often under mild conditions. rsc.orgnih.gov This reaction is a powerful tool for introducing diverse functional groups at the C3 position of the ring. The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nature of the pyrazine ring. wikipedia.org
| Nucleophile | Reagent Example | Product Type | Typical Conditions |
|---|---|---|---|
| Amine | Morpholine | 3-Morpholinyl-pyrazine derivative | Heat, optional base (e.g., K2CO3) in a polar solvent (e.g., DMF). researchgate.net |
| Alkoxide | Sodium methoxide | 3-Methoxy-pyrazine derivative | Methanol, often at reflux. rsc.org |
| Thiolate | Sodium benzyl (B1604629) sulphide | 3-(Benzylthio)-pyrazine derivative | Solvent such as benzene (B151609) or xylene. rsc.org |
Electrophilic and Radical Reactions at the Methyl Group
While the electron-deficient pyrazine ring itself is resistant to electrophilic attack, the methyl group at the C6 position can undergo reaction. thieme-connect.deresearchgate.net Radical reactions, such as free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator, can be used to halogenate the methyl group, forming a (bromomethyl)pyrazine derivative. researchgate.net This intermediate is then a valuable precursor for further nucleophilic substitutions to introduce a variety of functionalities.
Additionally, the methyl group's protons are weakly acidic and can be removed by a strong base to form a carbanion. This anion can then react with electrophiles, such as aldehydes or ketones, in condensation-type reactions.
Modulating Reactivity through Electronic and Steric Effects of Substituents
Electronic Effects : The presence of electron-donating groups on the ring would decrease the rate of SNAr at the chloro position by destabilizing the negatively charged Meisenheimer intermediate. thieme-connect.de Conversely, additional electron-withdrawing groups would enhance this reactivity. nih.gov These substituents also influence the pKa of the aminomethyl group, affecting its nucleophilicity. nih.gov
Steric Effects : The substitution pattern on the pyrazine ring can create steric hindrance that may influence the accessibility of certain reactive sites. For example, a large nucleophile might react more slowly at the chloro position if there are bulky groups at adjacent positions. Similarly, the derivatization of the methyl or aminomethyl groups can be sterically influenced by the neighboring chloro substituent. The development of pyrazine-based compounds often involves a careful balance of these electronic and steric factors to achieve the desired chemical transformations and biological activities. mdpi.com
Oxidation Reactions and Heterocyclic N-Oxide Formation
The oxidation of nitrogen-containing heterocycles, particularly the formation of N-oxides, is a fundamental transformation in synthetic organic chemistry. For (3-Chloro-6-methylpyrazin-2-yl)methanamine, oxidation can occur at either of the two nitrogen atoms of the pyrazine ring or at the aminomethyl side chain.
The formation of pyrazine N-oxides is a well-established process, often achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (like m-chloroperoxybenzoic acid, m-CPBA), or Caro's acid. The regioselectivity of N-oxidation in substituted pyrazines is influenced by the electronic effects of the substituents. In the case of this compound, the chloro group is electron-withdrawing, while the methyl and aminomethyl groups are electron-donating. These competing influences can lead to a mixture of N-oxide products.
The primary amine of the methanamine substituent is also susceptible to oxidation. Mild oxidizing agents could potentially convert the primary amine to a hydroxylamine (B1172632) or a nitroso group, while stronger conditions could lead to a nitro group. However, the formation of the heterocyclic N-oxide is often the preferred pathway under controlled conditions.
The resulting pyrazine N-oxides are valuable synthetic intermediates. The N-oxide functionality activates the pyrazine ring towards both electrophilic and nucleophilic substitution, often at positions that are unreactive in the parent pyrazine. slideshare.net
Table 1: Potential Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Potential Product(s) | Notes |
| This compound | m-CPBA | This compound 1-oxide | Regioselectivity depends on reaction conditions. |
| This compound 4-oxide | |||
| Hydrogen Peroxide | This compound 1,4-dioxide | Under more forcing conditions. | |
| Mild Oxidant | N-((3-Chloro-6-methylpyrazin-2-yl)methyl)hydroxylamine | Oxidation of the side chain. |
Ring Transformations and Rearrangement Reactions of Pyrazine Derivatives
Ring transformations and rearrangement reactions of the pyrazine core are less common compared to simple substitution reactions. However, under specific conditions, the pyrazine ring can undergo significant structural changes.
One notable rearrangement involving pyrazine N-oxides is the Boekelheide rearrangement. This reaction typically involves the treatment of a 2-alkyl-substituted heteroaromatic N-oxide with an acylating agent, leading to the migration of the acyl group to the alkyl substituent. While the classic Boekelheide rearrangement involves an alkyl group, analogous transformations with aminomethyl groups could potentially occur, leading to N-acylated products.
Furthermore, in some instances, nucleophilic attack on the pyrazine ring can lead to ring-opening and subsequent recyclization to form different heterocyclic systems. researchgate.net For chloropyrazines, strong nucleophiles could potentially initiate such a sequence, although this is highly dependent on the reaction conditions and the nature of the nucleophile.
It is important to note that the stability of the pyrazine ring makes such transformations challenging. The aromatic character of the ring provides a significant energy barrier to reactions that disrupt this system. Therefore, ring transformation and rearrangement reactions of pyrazine derivatives often require specific activation, such as the presence of an N-oxide group or strong electron-withdrawing substituents.
Table 2: Illustrative Examples of Rearrangement Reactions in N-Heterocycles
| Reaction Type | Substrate Class | Reagents | Product Class |
| Boekelheide Rearrangement | 2-Alkylpyridine N-oxides | Acetic Anhydride | 2-(Acetoxymethyl)pyridines |
| ANRORC Mechanism | Halogenated Pyrimidines | Strong Nucleophiles (e.g., KNH2) | Ring-opened intermediates, then recyclized products |
Applications of 3 Chloro 6 Methylpyrazin 2 Yl Methanamine As a Building Block in Complex Organic Synthesis
Role in Multi-Step Total Synthesis of Complex Organic Molecules
There is no information available that details the incorporation of (3-Chloro-6-methylpyrazin-2-yl)methanamine into the total synthesis of any complex natural product or pharmaceutical agent. Its role as a key fragment or intermediate in such multi-step sequences is not reported.
Spectroscopic and Analytical Characterization Methodologies for 3 Chloro 6 Methylpyrazin 2 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (3-Chloro-6-methylpyrazin-2-yl)methanamine, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are employed to assemble a complete picture of its molecular framework.
In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The chemical shifts of these signals are influenced by the electron density around the protons, which is in turn affected by the electronegativity of nearby atoms and the aromaticity of the pyrazine (B50134) ring. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, depending on the solvent and concentration, in the aliphatic region of the spectrum. The methyl group (-CH₃) protons would also present as a singlet in the upfield region. The sole aromatic proton on the pyrazine ring would be observed as a singlet in the downfield aromatic region, its precise chemical shift being influenced by the adjacent chloro and methyl substituents.
¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atoms of the pyrazine ring would resonate in the aromatic region of the spectrum, with their chemical shifts being significantly influenced by the attached substituents. The carbon of the aminomethyl group and the methyl group would appear in the aliphatic region. The interpretation of both ¹H and ¹³C NMR spectra, including the analysis of chemical shifts, signal integrations, and coupling patterns, allows for the unambiguous assignment of the molecule's constitution.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrazine-H | 7.50 - 8.50 | Singlet | 1H |
| -CH₂NH₂ | 3.50 - 4.50 | Singlet | 2H |
| -NH₂ | 1.50 - 2.50 | Broad Singlet | 2H |
| -CH₃ | 2.00 - 3.00 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Pyrazine C-Cl | 145 - 155 |
| Pyrazine C-CH₂NH₂ | 150 - 160 |
| Pyrazine C-H | 125 - 135 |
| Pyrazine C-CH₃ | 140 - 150 |
| -CH₂NH₂ | 40 - 50 |
| -CH₃ | 20 - 30 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide valuable structural information through the analysis of fragmentation patterns. For this compound, techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) ionization can be utilized.
The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
In addition to determining the molecular weight, analysis of the fragmentation pattern can provide further structural confirmation. Under the high-energy conditions of the mass spectrometer, the molecule can break apart in a predictable manner. Potential fragmentation pathways for this compound could include the loss of the chlorine atom, the methyl group, or the aminomethyl side chain, leading to the formation of characteristic fragment ions. The masses of these fragments can be used to piece together the structure of the parent molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment | Significance |
| 171/173 | [C₆H₈ClN₄]⁺ | Molecular Ion ([M]⁺) |
| 156/158 | [C₅H₅ClN₄]⁺ | Loss of -CH₃ |
| 142 | [C₆H₇N₄]⁺ | Loss of -Cl |
| 141 | [C₅H₅ClN₃]⁺ | Loss of -NH₂ |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is an analytical technique that provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of a compound, a three-dimensional map of the electron density within the crystal can be generated. From this map, the precise spatial arrangement of every atom in the molecule can be determined with high accuracy.
For this compound, a successful single-crystal X-ray diffraction study would yield a wealth of structural data. This includes precise bond lengths, bond angles, and torsion angles, which can be compared with theoretical values and data from related structures. Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and can identify and characterize any intermolecular interactions, such as hydrogen bonding involving the amine group or π-π stacking of the pyrazine rings. This information is invaluable for understanding the solid-state properties of the compound. While obtaining suitable crystals can be a challenge, the unparalleled detail provided by this technique makes it the gold standard for absolute structure determination.
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC with Derivatization)
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture, and thus play a critical role in assessing the purity of a synthesized compound. High-Performance Liquid Chromatography (HPLC) is a particularly versatile and widely used method for this purpose.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would be separated from any impurities based on differences in their polarity and interaction with the stationary phase. Detection is commonly achieved using a UV detector set at a wavelength where the pyrazine ring exhibits strong absorbance.
In some cases, derivatization of the analyte can enhance its detection or improve its chromatographic behavior. For primary amines like this compound, derivatization with a fluorescent tag, such as dansyl chloride or o-phthalaldehyde (B127526) (OPA), can significantly increase the sensitivity of the analysis, allowing for the detection of trace-level impurities. The choice of derivatization reagent and HPLC conditions would be optimized to achieve the best separation and detection of the target compound and any potential byproducts from its synthesis.
Table 4: Illustrative HPLC Method for Purity Assessment of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic AcidB: Acetonitrile with 0.1% Trifluoroacetic Acid |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Computational and Theoretical Investigations of 3 Chloro 6 Methylpyrazin 2 Yl Methanamine and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic and geometric structures of pyrazine (B50134) derivatives. mdpi.comnih.gov DFT methods have been established as providing a good description of the geometric and electronic features of analogous macroheterocycles and their metal complexes. mdpi.com These calculations can determine various molecular properties, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure.
For (3-Chloro-6-methylpyrazin-2-yl)methanamine, DFT calculations can be performed using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31+G*) to achieve a balance between computational cost and accuracy. mostwiedzy.plmostwiedzy.plbohrium.com Such calculations would reveal the distribution of electron density within the molecule, highlighting the influence of the chloro, methyl, and methanamine substituents on the pyrazine ring. The results of these calculations can be summarized in data tables to provide a clear overview of the molecule's structural parameters.
Table 1: Calculated Geometric Parameters of this compound using DFT
| Parameter | Value |
| C2-C3 Bond Length (Å) | 1.395 |
| C5-C6 Bond Length (Å) | 1.398 |
| N1-C2 Bond Length (Å) | 1.334 |
| N4-C3 Bond Length (Å) | 1.335 |
| C3-Cl Bond Length (Å) | 1.745 |
| C6-C(methyl) Bond Length (Å) | 1.510 |
| C2-C(methanamine) Bond Length (Å) | 1.505 |
| C2-N1-C6 Angle (°) | 116.5 |
| N1-C2-C3 Angle (°) | 122.0 |
| C2-C3-N4 Angle (°) | 121.8 |
| Cl-C3-N4 Angle (°) | 115.2 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of the output from DFT calculations.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions, as they represent the molecule's ability to donate and accept electrons, respectively. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For this compound and its analogues, the analysis of HOMO and LUMO can predict their behavior in chemical reactions. The distribution of these orbitals across the molecule can indicate the likely sites for nucleophilic and electrophilic attack. For instance, in many pyrazine derivatives, the HOMO is often localized on the pyrazine ring and electron-donating substituents, while the LUMO is distributed over the electron-withdrawing groups and the ring itself. science.gov
From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net These descriptors provide a quantitative measure of the molecule's reactivity.
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for Pyrazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) |
| This compound | -6.85 | -1.25 | 5.60 | 4.05 | 2.80 |
| 2-Chloropyrazine | -7.10 | -1.10 | 6.00 | 4.10 | 3.00 |
| 2-Methylpyrazine | -6.70 | -1.40 | 5.30 | 4.05 | 2.65 |
Note: The data in this table is illustrative and based on general trends for substituted pyrazines.
Electrostatic Potential Mapping for Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of positive and negative electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net
For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazine ring and the nitrogen of the methanamine group, indicating their role as potential sites for hydrogen bonding and interaction with electrophiles. The area around the hydrogen atoms of the methanamine group and the methyl group would exhibit a positive potential. The chlorine atom would also influence the electrostatic potential distribution on the ring.
Table 3: Predicted Electrostatic Potential Values at Key Atomic Sites
| Atomic Site | Predicted Electrostatic Potential (kcal/mol) |
| N1 (Pyrazine Ring) | -45.2 |
| N4 (Pyrazine Ring) | -48.5 |
| N (Methanamine) | -35.8 |
| Cl | -15.3 |
| H (Methanamine) | +25.7 |
Note: These values are hypothetical and intended to illustrate the expected trends from an MEP analysis.
Conformational Analysis and Molecular Dynamics Simulations of Pyrazine Derivatives
The biological activity and physical properties of a molecule are often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and the energy barriers between them. dtic.mil For a flexible molecule like this compound, which has rotatable bonds in its methanamine side chain, conformational analysis can reveal the preferred spatial arrangement of this group relative to the pyrazine ring.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.net By simulating the movement of atoms and molecules, MD can explore the conformational landscape and thermodynamic properties of pyrazine derivatives in different environments, such as in solution. researchgate.netresearchgate.net These simulations can also be used to study the interactions of these molecules with biological targets like proteins. researchgate.net For instance, MD simulations can show how a pyrazine derivative binds to a protein and the stability of the resulting complex, which is crucial for drug design. researchgate.net
Table 4: Torsional Energy Profile for Rotation around the C2-C(methanamine) Bond
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 | 5.2 (Eclipsed) |
| 60 | 0.0 (Staggered - Global Minimum) |
| 120 | 4.8 (Eclipsed) |
| 180 | 0.5 (Staggered - Local Minimum) |
Note: This table presents a simplified, hypothetical energy profile for the internal rotation of the methanamine group.
Future Directions and Emerging Research Avenues in 3 Chloro 6 Methylpyrazin 2 Yl Methanamine Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
The synthesis of pyrazine (B50134) derivatives has traditionally relied on methods that are often resource-intensive and generate significant waste. nih.gov The future of synthesizing (3-Chloro-6-methylpyrazin-2-yl)methanamine and its analogues lies in the adoption of more sustainable and atom-economical approaches.
Green chemistry principles offer a roadmap for developing environmentally benign synthetic pathways. rasayanjournal.co.in For pyrazine synthesis, this includes the use of greener solvents, minimizing waste, and employing catalytic rather than stoichiometric reagents. tandfonline.comtandfonline.com One promising avenue is the use of one-pot synthesis methods, which can reduce reaction times and simplify purification processes. tandfonline.com
The development of novel catalysts is central to this endeavor. For instance, manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, producing only hydrogen gas and water as byproducts. nih.gov Such atom-economical reactions are highly desirable for the synthesis of pyrazine cores. Future research could focus on adapting these catalytic systems for the asymmetric synthesis of substituted pyrazines like the precursor to this compound.
| Synthetic Approach | Description | Potential Advantages for this compound Synthesis |
| One-Pot Synthesis | Combining multiple reaction steps into a single operation without isolating intermediates. tandfonline.com | Reduced solvent usage, lower energy consumption, and decreased waste generation. |
| Catalytic Dehydrogenation | Use of catalysts, such as manganese pincer complexes, to form the pyrazine ring via dehydrogenative coupling. nih.gov | High atom economy, formation of environmentally benign byproducts (H₂ and H₂O). |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates. rasayanjournal.co.in | Shorter reaction times, potentially higher yields, and cleaner reaction profiles. |
| Solvent-Free Reactions | Conducting reactions in the absence of a solvent, often using grinding or ball-milling techniques. rasayanjournal.co.in | Elimination of solvent waste, simplified workup procedures. |
Exploration of Novel Chemical Transformations and Derivatizations at Specific Sites
The structure of this compound offers multiple reactive sites for further chemical modification: the chloro substituent, the methyl group, and the methanamine moiety. Exploring novel transformations at these specific sites can lead to a wide array of new derivatives with potentially unique properties.
The chlorine atom can be a versatile handle for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce diverse aryl, heteroaryl, or amino groups. tandfonline.com The methyl group could be a site for C-H activation and functionalization, a rapidly evolving area in organic synthesis. organic-chemistry.org The primary amine of the methanamine group is amenable to a vast range of reactions, including acylation, alkylation, and reductive amination, to build more complex side chains. The pyrazine ring itself can also undergo transformations, such as N-oxidation, to modulate its electronic properties and reactivity. mdpi.com
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, thereby guiding experimental work. semanticscholar.org For this compound, advanced computational modeling can offer significant insights into its structure-reactivity relationships.
Density Functional Theory (DFT) can be employed to calculate electronic structures, bond lengths, and charge distributions, which helps in predicting the most reactive sites for chemical transformations. semanticscholar.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies can establish correlations between the molecular structure of pyrazine derivatives and their biological activities or physical properties. semanticscholar.orgijournalse.org These models can be used to virtually screen libraries of potential derivatives of this compound to identify candidates with desired properties for synthesis and testing. nih.gov For instance, computational docking studies can predict the binding modes of these derivatives with biological targets, such as enzymes or receptors. nih.govmdpi.com
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Calculation of electronic properties, prediction of reactive sites, and elucidation of reaction mechanisms. semanticscholar.org |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Development of models to predict biological activity or physical properties based on molecular descriptors. semanticscholar.orgijournalse.org |
| Molecular Docking | Prediction of the binding orientation and affinity of the compound and its derivatives to a target protein. nih.govmdpi.com |
Strategic Integration of the Compound into the Synthesis of Chemically Diverse Molecular Architectures
The pyrazine scaffold is a key component in numerous biologically active compounds, including approved drugs. nih.govmdpi.com The unique substitution pattern of this compound makes it an attractive building block for the synthesis of chemically diverse and complex molecular architectures.
In medicinal chemistry, this compound could serve as a starting point for the development of novel kinase inhibitors, as the pyrazine core is present in several such therapeutic agents. mdpi.com The strategic derivatization of its functional groups can be used to tune the selectivity and potency of these inhibitors. Beyond medicinal applications, pyrazine-containing structures are also being explored in materials science for their electronic and photophysical properties. mdpi.com The integration of this compound into larger conjugated systems could lead to the development of new organic materials with interesting optical or electronic characteristics. The synthesis of natural product hybrids containing the pyrazine moiety is another promising area, as this can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Chloro-6-methylpyrazin-2-yl)methanamine?
- Methodology : Synthesis typically involves coupling reactions between substituted pyrazine derivatives and methanamine precursors. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine are effective coupling agents under inert conditions (e.g., nitrogen atmosphere). Reaction optimization includes temperature control (0–25°C) and purification via recrystallization or column chromatography using polar aprotic solvents like ethyl acetate/hexane mixtures .
Q. Which purification techniques yield high-purity this compound?
- Methodology : Recrystallization (using ethanol/water mixtures) and flash chromatography (silica gel, gradient elution with dichloromethane/methanol) are standard. Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d6, 400 MHz) to confirm the absence of unreacted starting materials or byproducts .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodology :
- NMR : H and C NMR in deuterated solvents (e.g., DMSO-d6) identify chlorine-induced deshielding in aromatic protons and methyl group splitting patterns.
- IR : Stretching frequencies for N–H (3300–3500 cm) and C–Cl (550–750 cm) confirm functional groups.
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 171.045) .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX) resolve structural ambiguities in this compound derivatives?
- Methodology : SHELXL refines X-ray diffraction data by iteratively adjusting atomic coordinates and thermal parameters. Hydrogen bonding networks are modeled using restraints from graph set analysis (e.g., Etter’s rules). Discrepancies between experimental and calculated bond lengths (e.g., C–Cl vs. C–N) are resolved via Hirshfeld surface analysis .
Q. How to address contradictions in biological activity data between this compound and analogs?
- Methodology :
- Structural Comparison : Overlay crystal structures (using Mercury or Olex2) to assess steric/electronic differences at the chloro-methyl substitution site.
- Binding Assays : Competitive ELISA or SPR (surface plasmon resonance) quantifies affinity variations for targets like kinases or GPCRs.
- Statistical Analysis : Apply ANOVA to compare IC values across analogs, accounting for substituent effects (e.g., logP, Hammett constants) .
Q. What computational strategies predict reactivity in functionalization reactions (e.g., azidation or hydroxylation)?
- Methodology :
- DFT Calculations : Optimize transition states (Gaussian 16, B3LYP/6-31G*) to assess activation barriers for nucleophilic substitution at the chloro position.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic regions susceptible to attack (e.g., para to the methyl group) .
Q. How to design experiments for analyzing hydrogen bonding patterns in crystalline derivatives?
- Methodology :
- Graph Set Analysis : Classify hydrogen bonds (e.g., or ) using Mercury or PLATON.
- Thermal Ellipsoid Plots (ORTEP-3) : Visualize anisotropic displacement parameters to distinguish static disorder from dynamic motion .
Q. What protocols mitigate degradation during long-term storage?
- Methodology :
- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Storage Conditions : Use amber vials under argon at –20°C. Antioxidants (e.g., BHT) in aprotic solvents (acetonitrile) reduce oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
